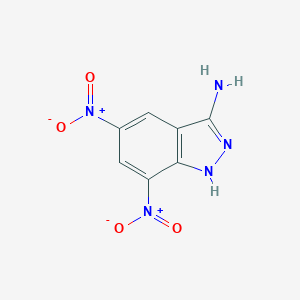

3-amino-5,7-bisnitro-1H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5N5O4 |

|---|---|

Molecular Weight |

223.15g/mol |

IUPAC Name |

5,7-dinitro-1H-indazol-3-amine |

InChI |

InChI=1S/C7H5N5O4/c8-7-4-1-3(11(13)14)2-5(12(15)16)6(4)9-10-7/h1-2H,(H3,8,9,10) |

InChI Key |

CHIKJKNEGGLWAU-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C2=C1C(=NN2)N)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NN2)N)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 5,7 Bisnitro 1h Indazole and Analogous Systems

Strategies for the Construction of the Indazole Core

The formation of the bicyclic indazole system is the foundational step in the synthesis of its derivatives. Various strategies have been developed, ranging from classical cyclization reactions to modern metal-catalyzed approaches.

Cyclization Reactions and Annulation Approaches

Cyclization and annulation reactions are cornerstone strategies for building the indazole framework. A prominent method involves the [3+2] annulation of arynes with hydrazones. acs.orgorganic-chemistry.orgnih.gov This approach allows for the formation of the 1H-indazole skeleton under mild conditions. acs.orgorganic-chemistry.orgnih.gov Depending on the reaction conditions and the nature of the hydrazone (e.g., N-tosylhydrazones or N-aryl/alkylhydrazones), this method can yield either 3-substituted or 1,3-disubstituted indazoles. acs.orgorganic-chemistry.orgnih.gov The reaction accommodates a variety of functional groups on the aryl and vinyl hydrazone precursors, though it is less effective for alkyl groups. acs.orgorganic-chemistry.orgnih.gov

Another powerful cyclization strategy is the tandem carbon-carbon followed by nitrogen-nitrogen bond formation. This method can quantitatively convert N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides into 2H-indazole 1-oxides under mild, base-catalyzed conditions. nih.govacs.org Subsequent deoxygenation with reagents like triphenylphosphine (B44618) or mesyl chloride/triethylamine furnishes the corresponding 2H-indazoles. nih.govacs.org This tandem reaction is notable for its efficiency and tolerance of a range of substituents. nih.gov

Metal-Catalyzed Synthetic Routes: Recent Advances and Innovations (e.g., Rh(III)-catalyzed C–H activation)

Transition metal-catalyzed reactions, particularly those involving C–H activation, have emerged as powerful and atom-economical tools for indazole synthesis. Rhodium(III)-catalyzed C–H activation has been extensively explored for this purpose. mdpi.comrsc.orgrsc.orgnih.govnih.gov

One such approach involves the Rh(III)-catalyzed C–H activation of azobenzenes and their subsequent [4+1] cascade annulation with α-chloro ketones or CF3-imidoyl sulfoxonium ylides. mdpi.com This method provides access to a diverse range of substituted indazoles with good functional group tolerance and high efficiency. mdpi.com Another innovative strategy utilizes the Rh(III)-catalyzed double C–H activation of readily available aldehyde phenylhydrazones, leading to functionalized 1H-indazoles in moderate to high yields. rsc.orgnih.gov

Furthermore, Rh(III)-catalyzed annulation of phthalazinones or pyridazinones with allenes has been developed to synthesize indazole derivatives bearing a quaternary carbon. rsc.org This process proceeds through a sequence of C–H activation, olefin insertion, β-hydride elimination, and intramolecular cyclization. rsc.org

| Catalyst System | Starting Materials | Product Type | Key Features | Reference(s) |

| Rh(III)/Cu(OAc)₂ | Azobenzenes and alkenes | Indazoles | C-H coupling/annulation | mdpi.com |

| Rh(III) | Azobenzenes and α-Cl ketones | Indazoles | C-H [4+1] cyclization | mdpi.com |

| Rh(III) | Azobenzenes and CF₃-imidoyl sulfoxonium ylides | CF₃-indazoles | C-H [4+1] annulation | mdpi.com |

| Rh(III) | Aldehyde phenylhydrazones | 1H-indazoles | Double C-H activation | rsc.orgnih.gov |

| Rh(III) | Phthalazinones/Pyridazinones and allenes | Indazoles with quaternary carbon | C-H activation and olefin insertion | rsc.org |

| Rh(III) | Azobenzenes and aldehydes | N-aryl-2H-indazoles | Formal [4+1] annulation | nih.gov |

One-Pot Synthesis Techniques and Tandem Reactions

One-pot syntheses and tandem reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several such methods have been developed for the synthesis of substituted indazoles.

A regioselective one-pot, three-component synthesis of substituted 2H-indazoles has been achieved from 2-nitroarylaldehydes, primary amines, and alkynes, co-catalyzed by a CuBr/Zn(OTf)₂ system. rsc.org This method demonstrates a broad substrate scope with good tolerance for various functional groups. rsc.org Another one-pot approach for synthesizing 2H-indazoles involves the reductive cyclization of functionalized 2-nitrobenzaldehydes and primary amines using a phospholene oxide and silane (B1218182) system. fu-berlin.de

Tandem reactions also provide efficient routes to indazoles. For instance, a Staudinger-diaza-Wittig tandem reaction of (het)aryl azides has been applied to the synthesis of 1H-indazoles. hilarispublisher.com A copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles from ortho-iodo benzylbromides has also been reported, providing moderate to good yields. researchgate.netmdpi.com

Introduction and Functionalization of Amino and Nitro Groups on the Indazole Scaffold

The introduction of amino and nitro groups onto a pre-formed indazole ring or during its construction is crucial for synthesizing compounds like 3-amino-5,7-bisnitro-1H-indazole. These functionalizations require careful control of regioselectivity.

Regioselective Nitration Strategies for Indazole Precursors

The introduction of nitro groups onto the indazole ring is a key step. While classical nitrating agents can be used, modern methods offer improved regioselectivity. A metal-free, tert-butyl nitrite (B80452) (TBN)-mediated nitration at the C3-position of indazoles has been developed. colab.wshep.com.cn This reaction proceeds in the presence of air and is believed to involve an N1-nitration followed by a migration of the NO₂ group to the C3-position. colab.ws

For the synthesis of dinitro-indazoles, such as the 5,7-dinitro derivative, a multi-step approach is typically necessary. This would likely involve the nitration of a pre-functionalized benzene (B151609) ring prior to the formation of the indazole core, or the sequential nitration of an existing indazole, although controlling the regioselectivity for the introduction of two nitro groups at specific positions can be challenging.

| Nitration Method | Reagents | Position of Nitration | Key Features | Reference(s) |

| TBN-mediated | tert-Butyl Nitrite, Air | C3 | Metal-free, radical nitration | colab.wshep.com.cn |

| Iron-promoted | Fe(NO₃)₃, TEMPO, O₂ | C3 | Radical C3-nitration of 2H-indazoles | chim.it |

Amination Methodologies for Indazole Derivatives

The introduction of an amino group, particularly at the 3-position, is a common transformation in the synthesis of bioactive indazoles. A general and efficient two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been reported. organic-chemistry.org This method involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection and cyclization sequence. organic-chemistry.org

Another widely used method is the reaction of 2-fluorobenzonitriles with hydrazine (B178648) hydrate. nih.gov This SNAr reaction provides a direct route to 3-aminoindazoles. The synthesis of 3-amino-1H-indazole derivatives has also been achieved through the reaction of phenyl isocyanate derivatives with 3-amino-1H-indazole precursors. nih.gov

For the synthesis of this compound, a plausible route would involve the amination of a pre-existing 5,7-dinitro-1H-indazole derivative. Alternatively, the synthesis could start from a dinitro-substituted benzonitrile (B105546) which is then cyclized with hydrazine.

| Amination Method | Starting Material | Reagents | Product | Reference(s) |

| Pd-catalyzed arylation/cyclization | 2-Bromobenzonitriles | Benzophenone hydrazone, Pd catalyst, Acid | Substituted 3-aminoindazoles | organic-chemistry.org |

| SNAr Reaction | 2-Fluorobenzonitriles | Hydrazine hydrate | 3-Aminoindazoles | nih.gov |

| Buchwald-Hartwig coupling | Halogenated indazoles | Amines, Pd catalyst | 3-Aminoindazoles | chim.it |

Sequential and Convergent Synthesis Approaches for Bisnitro Substitution at C5 and C7

The introduction of two nitro groups onto the indazole core at the 5- and 7-positions can be approached through either sequential or convergent synthetic routes. These strategies differ in how the final molecular architecture is assembled.

Sequential Synthesis involves the stepwise modification of a pre-formed indazole scaffold. A common strategy begins with an existing indazole derivative, which is then subjected to a series of nitration reactions. For instance, the synthesis of dinitro-indazoles often starts with a mono-nitro indazole. A notable example is the synthesis of 3,7-dinitro-1H-indazole, which can be prepared from 7-nitroindazole. This transformation proceeds through a thermal rearrangement of a 2,7-dinitroindazole intermediate, highlighting a sequential approach where nitration at one position is followed by another. chim.it Similarly, the synthesis of 5,7-dinitro-1H-indazol-3-ol derivatives has been achieved, demonstrating the feasibility of introducing nitro groups at these specific positions on the indazole ring system. thieme-connect.de

Another sequential approach involves the palladium-catalyzed C–H functionalization, nitration, and subsequent cyclization to yield 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. nih.gov While this method focuses on a single nitration, it showcases a modern sequential strategy involving chelate-assisted C-H bond cleavage. nih.gov

Optimization of Synthetic Pathways: Yield Enhancement, Selectivity Control, and Atom Economy

The optimization of synthetic routes for complex molecules like this compound is crucial for making these processes viable for larger-scale production. Key areas of focus include maximizing the reaction yield, controlling the regioselectivity of substitutions, and improving the atom economy of the process.

Yield Enhancement and Selectivity Control are paramount in multi-step syntheses. In the synthesis of nitro-indazoles, controlling the position of nitration is a significant challenge. For example, metal-free nitration of indazoles using tert-butyl nitrile (TBN) in air has been shown to produce 3-nitroindazoles with high regioselectivity. researchgate.net The mechanism is believed to involve an initial N1-nitration followed by a migration of the nitro group to the C3-position. researchgate.net For bis-nitration at the C5 and C7 positions, the reaction conditions, including the choice of nitrating agent and solvent, must be carefully controlled to achieve the desired substitution pattern and avoid the formation of unwanted isomers.

Recent strategies in transition-metal-catalyzed sequential C-H activation and annulation have also provided efficient one-step methods for constructing functionalized indazole derivatives, offering high selectivity. nih.gov

Process Optimization using Design of Experiments (DoE)

Design of Experiments (DoE) is a powerful statistical methodology used to optimize chemical reactions and processes by systematically varying multiple factors simultaneously. mt.com This approach allows for a comprehensive understanding of the influence of different parameters (e.g., temperature, concentration, catalyst loading) on the reaction outcome, such as yield and purity. mt.com

In the context of energetic materials synthesis, where safety and reproducibility are critical, DoE is particularly valuable. For instance, the Taguchi L-9 orthogonal array design has been successfully used to optimize the synthesis of composite oxides used as catalysts for the thermal decomposition of ammonium (B1175870) perchlorate, a component of solid propellants. tandfonline.com This demonstrates the applicability of DoE in optimizing processes related to energetic materials. tandfonline.com By exploring a wide parameter space, DoE can identify optimal reaction conditions more efficiently than traditional one-factor-at-a-time (OFAT) methods, leading to improved yields and better process control. acs.org The use of DoE can accelerate the discovery and optimization of new energetic materials, although it requires high-quality data for training the underlying models. osti.gov

Table 1: Factors Considered in a Hypothetical DoE for Indazole Synthesis Optimization

| Factor | Description | Levels (Example) |

|---|---|---|

| Temperature (°C) | Reaction temperature can affect reaction rate and selectivity. | Low (e.g., 0°C), Medium (e.g., 25°C), High (e.g., 80°C) |

| Catalyst Loading (mol%) | The amount of catalyst can influence reaction efficiency and cost. | Low (e.g., 1 mol%), Medium (e.g., 5 mol%), High (e.g., 10 mol%) |

| Reactant Concentration (M) | Concentration of starting materials can impact reaction kinetics. | Low (e.g., 0.1 M), Medium (e.g., 0.5 M), High (e.g., 1.0 M) |

| Solvent | The choice of solvent can affect solubility and reactivity. | DCM, DMF, Acetonitrile |

Green Chemistry Principles in Indazole Synthesis

The synthesis of energetic materials often involves hazardous reagents and produces significant waste, making the application of green chemistry principles a critical area of research. nih.govresearchgate.netdiva-portal.org Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net

Atom Economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. rsc.org Addition reactions are considered highly atom-economical as all reactant atoms are incorporated into the product. rsc.org In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. rsc.org Traditional nitration methods using a mixture of nitric and sulfuric acids have poor atom economy due to the large amount of acid waste generated. rsc.org Newer, more atom-economical nitration methods are being developed, such as using a nitrogen dioxide–oxygen system with a solid oxide and lanthanide triflate cocatalyst, where the only byproduct is water. tandfonline.com The development of nitrating reagents with low molecular weight, such as certain N-nitropyrazoles, also contributes to better atom economy. nih.gov

Other green chemistry strategies applicable to indazole synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with greener alternatives like ionic liquids or supercritical fluids. nih.gov

Catalysis: Employing catalytic methods, including biocatalysis, to reduce the need for stoichiometric reagents and enable reactions under milder conditions. acs.orgnih.gov

Renewable Feedstocks: Exploring the use of starting materials derived from renewable sources.

Waste Reduction: Designing synthetic routes that minimize the formation of byproducts and facilitate the recycling of reagents and solvents. diva-portal.org

The development of environmentally sustainable manufacturing technologies is essential for the future of energetic materials, ensuring both high performance and minimal environmental impact. diva-portal.org

Advanced Spectroscopic and Structural Characterization of 3 Amino 5,7 Bisnitro 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of 3-amino-5,7-bisnitro-1H-indazole.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For indazole derivatives, the aromatic protons typically appear in the downfield region (δ 7-9 ppm) due to the deshielding effect of the aromatic ring current. chemicalbook.com The amino group protons would likely appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration. The precise chemical shifts and coupling constants (J-values) between adjacent protons are critical for assigning protons to specific positions on the indazole ring.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon atoms of the indazole ring will have characteristic chemical shifts, with those bonded to electron-withdrawing nitro groups and the nitrogen atoms of the heterocyclic ring appearing at lower field. researchgate.net The carbon attached to the amino group will also exhibit a specific chemical shift. Analysis of ¹H and ¹³C NMR data together allows for a preliminary but detailed mapping of the molecular framework. researchgate.net

A representative, though not specific to the title compound, table of NMR data for an indazole derivative is provided below for illustrative purposes.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Indazole

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-4 | 7.80 (d) | 122.5 |

| H-5 | 7.15 (t) | 121.0 |

| H-6 | 7.40 (t) | 127.8 |

| H-7 | 7.65 (d) | 110.2 |

| NH (indazole) | 13.10 (br s) | - |

| NH₂ (amino) | 5.50 (br s) | - |

| C-3 | - | 142.1 |

| C-3a | - | 120.9 |

Note: This table is a generalized example and does not represent the actual experimental data for this compound.

To unambiguously assign all proton and carbon signals and to understand the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would reveal correlations between adjacent protons on the benzene (B151609) ring of the indazole core, aiding in their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on the previously assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can help to determine the conformation of the molecule and the relative orientation of substituents, although for a relatively planar molecule like this compound, its utility might be more focused on confirming through-space interactions between the amino group and adjacent ring protons.

Given the presence of five nitrogen atoms in this compound (one amino group, two nitro groups, and two in the indazole ring), ¹⁵N NMR spectroscopy can provide invaluable information. researchgate.net Although less sensitive than ¹H NMR, ¹⁵N NMR can directly probe the electronic environment of each nitrogen atom. nih.gov The chemical shifts of the indazole ring nitrogens can confirm the tautomeric form (1H- vs. 2H-indazole). The signals for the nitro group nitrogens would appear at a characteristic low-field region, while the amino group nitrogen would be at a higher field. researchgate.net ¹H-¹⁵N HMBC experiments can further be used to correlate the nitrogen atoms with specific protons in the molecule, solidifying the structural assignment. researchgate.net

Infrared (IR) Spectroscopy: Vibrational Analysis of Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. nih.gov

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H (amino) | 3500-3300 | Symmetric and asymmetric stretching vibrations |

| N-H (indazole) | 3300-3100 | Stretching vibration |

| C-H (aromatic) | 3100-3000 | Stretching vibrations |

| C=C (aromatic) | 1620-1580 | Ring stretching vibrations |

| NO₂ (nitro) | 1550-1500 and 1350-1300 | Asymmetric and symmetric stretching vibrations |

The presence of strong absorption bands for the nitro groups (asymmetric and symmetric stretches) would be a key diagnostic feature in the IR spectrum. ktu.edu The N-H stretching vibrations of the amino group and the indazole ring would also be prominent.

High-Resolution Mass Spectrometry (HRMS): Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.

For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₇H₅N₅O₄). researchgate.net This is a critical step in confirming the identity of the compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ and NO. The indazole ring itself can undergo characteristic fragmentation. By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR. miamioh.eduresearchgate.net

X-ray Crystallography: Definitive Solid-State Structure, Conformation, and Crystal Packing

While NMR provides the structure in solution, X-ray crystallography gives the definitive three-dimensional structure of the molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. nih.gov

This technique would confirm the planarity of the indazole ring system and determine the exact conformation of the amino and nitro groups relative to the ring. Furthermore, X-ray crystallography reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (e.g., between the amino group of one molecule and a nitro group or indazole nitrogen of a neighboring molecule) and π-π stacking between the aromatic rings. These intermolecular forces are crucial in determining the physical properties of the compound in the solid state.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the ultraviolet-visible (UV-Vis) spectroscopy and photophysical characterization of the chemical compound This compound .

Therefore, it is not possible to provide the requested article with detailed research findings and data tables for the specified compound as no such data appears to be published in the sources accessed.

Computational and Theoretical Investigations of 3 Amino 5,7 Bisnitro 1h Indazole

Molecular Docking Simulations and Ligand-Receptor Interaction Analysis (Excluding clinical efficacy or specific drug targeting)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of 3-amino-5,7-bisnitro-1H-indazole and related compounds, docking simulations can be used to explore their potential interactions with biological macromolecules, such as proteins. These simulations provide insights into the binding modes and affinities of the ligand within the receptor's binding site. For example, docking studies on bis(nitro indazolyl) methanes with the human estrogen receptor have been performed to assess their binding affinities. researchgate.net Similarly, molecular dynamics simulations have been used to evaluate the stability of ligand-protein complexes for derivatives of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide. researchgate.net

Quantum Chemical Studies on Reaction Mechanisms: Transition State Identification and Energy Barriers

Quantum chemical methods are essential for elucidating reaction mechanisms by identifying transition states and calculating their corresponding energy barriers. This information is crucial for understanding the kinetics and feasibility of a chemical reaction. For instance, quantum chemistry has been used to investigate the thermolysis mechanism of related nitrogen-oxygen systems, showing that the reaction proceeds through a five-membered cyclic transition state. researchgate.net Such studies can predict the most likely reaction pathways and help in understanding the formation of different products. acs.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Indazole Derivatives (Generic, without biological activity claims)

Quantitative Structure-Property Relationship (QSPR) models represent a significant area of computational chemistry, establishing mathematical correlations between the chemical structures of compounds and their physicochemical properties. nih.govresearchgate.net These models serve as predictive tools that can estimate the properties of new or unsynthesized molecules based on their structural features alone. nih.gov The core principle of QSPR is to translate a molecule's structure into numerical values, known as molecular descriptors, which can then be used in statistical models to predict a specific property of interest. researchgate.net This approach is valuable in guiding the design of novel indazole derivatives by allowing for the in silico screening of large libraries of compounds to prioritize those with desirable properties. researchgate.netchemrxiv.org

The development of a robust QSPR model involves several key steps, including the careful selection and curation of a dataset, generation of molecular descriptors, construction of a mathematical model, and rigorous validation to ensure its predictive power. nih.govchemrxiv.org For indazole derivatives, researchers have employed various computational techniques to build such models.

Detailed research into the quantitative relationships for indazole derivatives has often utilized methods like Multiple Linear Regression (MLR) to formulate the predictive models. researchgate.net In one such study focusing on a large set of 109 indazole derivatives, a 2D-QSAR model was developed using the MLR method. growingscience.com The statistical quality of the model was found to be high, indicating a strong correlation between the structural descriptors and the modeled property. growingscience.com The robustness and predictive capability of the model were confirmed through internal and external validation techniques. growingscience.com

Another investigation into a series of 54 indazole derivatives also used MLR to establish a quantitative relationship. researchgate.net The structures and chemical properties of these compounds were defined using Density Functional Theory (DFT) with the B3LYP method and a 6-311G basis set, which provides the foundational molecular descriptors for the model. researchgate.net The predictive power of the resulting model was deemed satisfactory for external predictions. researchgate.net Similarly, studies on other indazole series have highlighted the utility of both 2D and 3D-QSAR models in demonstrating predictive accuracy and identifying key structural attributes that influence specific properties. longdom.org

The statistical validation of these models is crucial and is reported using several metrics. The coefficient of determination (r²) measures the proportion of the variance in the dependent variable that is predictable from the independent variables. Leave-one-out cross-validated correlation coefficient (q²) assesses the internal predictive ability of the model, while the external validation metric (pred_r²) evaluates its ability to predict the properties of an external set of compounds not used in model development. growingscience.com

The table below summarizes the statistical validation parameters from a notable modeling study on indazole derivatives, illustrating the robustness of the developed model. growingscience.com

Table 1: Statistical Validation of a 2D-QSPR/QSAR Model for Indazole Derivatives

| Parameter | Description | Value | Reference |

|---|---|---|---|

| r² | Coefficient of determination | 0.9512 | growingscience.com |

| q² | Cross-validation coefficient (internal) | 0.8998 | growingscience.com |

| pred_r² | Predictive r-squared (external) | 0.8661 | growingscience.com |

These findings underscore the utility of QSPR modeling as a computational tool for systematically studying indazole derivatives. By correlating specific structural features with physicochemical properties, these models provide valuable insights that can streamline the investigation of new compounds within this chemical class.

Mechanistic Investigations into Indazole Formation and Reactivity

Elucidation of Catalytic Cycles in Indazole Synthesis

While a specific catalytic cycle for the direct synthesis of 3-amino-5,7-bisnitro-1H-indazole is not prominently documented, the mechanistic principles can be inferred from established transition-metal-catalyzed methods for analogous indazole systems. Catalysts based on rhodium, cobalt, copper, and palladium are frequently employed. researchgate.net

Rhodium(III) and Cobalt(III)-Catalyzed Cycles: A common strategy for forming the indazole core involves the [4+1] annulation of azobenzenes with aldehydes, catalyzed by Rh(III) or Co(III) complexes. acs.orgnih.gov The generally accepted catalytic cycle for these transformations proceeds through several key steps:

C-H Activation: The cycle initiates with the coordination of the azo group of a substituted azobenzene (B91143) to the metal center (e.g., Cp*Co(III)). This is followed by a concerted metalation-deprotonation step to form a five-membered cobaltacycle or rhodacycle intermediate. nih.gov

Migratory Insertion: An aldehyde substrate coordinates to the metal center and subsequently undergoes migratory insertion into the metal-carbon bond of the metallacycle. This forms a seven-membered metallacycle intermediate. nih.gov

Reductive Elimination/Protonolysis: This intermediate is then protonated, typically by an acid additive like acetic acid, which regenerates the active catalyst and releases an alcohol intermediate. nih.gov

Cyclization and Aromatization: The released alcohol intermediate undergoes spontaneous intramolecular cyclization (cyclative capture), where a nucleophilic nitrogen attacks the carbon bearing the hydroxyl group, followed by dehydration to yield the aromatic 2H-indazole product. acs.orgnih.gov

For a precursor to this compound, the strong electron-withdrawing nature of the two nitro groups would significantly influence the C-H activation step, making the aromatic ring more electron-deficient and potentially altering the reaction kinetics.

Copper-Catalyzed Cycles: Copper-catalyzed reactions are also prevalent, particularly for intramolecular N-N bond formation. In the synthesis of 1H-indazoles from o-haloaryl N-sulfonylhydrazones, a proposed mechanism involves a Cu(I)/Cu(III) catalytic cycle. The key steps include the oxidative addition of the aryl halide to a Cu(I) species, followed by N-Cu bond formation and subsequent reductive elimination to form the N-N bond of the indazole ring. researchgate.net DFT calculations on related copper-catalyzed cyclizations of 2-alkynylazobenzenes suggest that copper coordinates to both the alkyne and an azo nitrogen, facilitating the cyclization, with a 1,2-hydride shift being the rate-determining step. nih.gov

Table 1: Comparison of Proposed Catalytic Cycles in Indazole Synthesis

| Catalyst System | Key Precursors | Proposed Key Steps | Relevant Intermediates | Reference |

| Rh(III) or Co(III) | Azobenzenes, Aldehydes | C-H Activation, Migratory Insertion, Protonolysis, Cyclative Capture | Metallacycle (5- and 7-membered), Alcohol intermediate | acs.orgnih.gov |

| Cu(I)/Cu(III) | o-Haloaryl N-sulfonylhydrazones | Oxidative Addition, N-Cu Bond Formation, Reductive Elimination | Copper-ligand complexes | researchgate.net |

| Cu(I) | 2-Alkynylazobenzenes | Coordination to Alkyne and Azo-N, Cyclization, 1,2-Hydride Shift (RDS) | Copper-coordinated substrate | nih.gov |

Role of Intermediates in Reaction Pathways

The formation of the indazole ring proceeds through various reactive intermediates, the nature of which depends on the specific synthetic route.

Nitroso Intermediates: In syntheses starting from ortho-nitro precursors, nitroso species are key intermediates. For instance, the Cadogan reaction, a classical reductive cyclization using phosphites, is now understood to proceed through oxygenated intermediates rather than a simple nitrene pathway. nih.gov Studies have shown that 2H-indazole N-oxides are competent intermediates that can be isolated under mild conditions. nih.gov Similarly, enzyme-catalyzed routes using nitroreductases convert 2-nitrobenzylamine derivatives into reactive nitrosobenzylamine intermediates, which then undergo spontaneous cyclization and aromatization to form the indazole ring. chemrxiv.orgresearchgate.net This pathway is highly relevant to the synthesis of nitro-substituted indazoles.

Hydrazones and Ketimines: Many classical and modern indazole syntheses involve the formation of a hydrazone, followed by cyclization. In copper-mediated syntheses from o-aminobenzonitriles, ketimine species are formed from the reaction with organometallic reagents. These intermediates then undergo an oxidative Cu(OAc)₂-mediated N-N bond formation and cyclization. nih.gov Another route involves the formation of arylhydrazones from precursors like 2-fluoro-5-nitro-acetophenone, which then undergo an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring. nih.gov

Other Reactive Intermediates: Mechanistic discussions of certain indazole syntheses have proposed other transient species. These include N-nitroso amides that rearrange to diazonium ions and ortho-quinone methide imines that undergo further reaction and cyclization. reddit.com The identification of these intermediates is often achieved through trapping experiments, spectroscopic analysis at low temperatures, or computational modeling.

Solvent Effects and Reaction Conditions on Reaction Outcome

The choice of solvent and reaction conditions (temperature, base, additives) critically impacts the yield, purity, and particularly the regioselectivity of indazole synthesis and subsequent functionalization.

Solvent Effects on Regioselectivity: The N-alkylation of the indazole core is a classic example of solvent-dependent regioselectivity. The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often favors the formation of the N-2 alkylated product, whereas less polar solvents like tetrahydrofuran (B95107) (THF) tend to favor N-1 alkylation. beilstein-journals.org This is attributed to the differential solvation of the indazolide anion. In THF, the cation (e.g., Na⁺) can coordinate more closely with the N-2 position, sterically hindering it and directing alkylation to N-1. In DMSO, the cation is strongly solvated, leaving a "naked" indazolide anion where the charge is more localized on the N-2 atom, making it the more nucleophilic site. beilstein-journals.org For substrates bearing a C-7 nitro group, excellent N-2 regioselectivity (≥96%) is observed even with NaH in THF, indicating a strong electronic influence from the nitro group. beilstein-journals.org

Solvent Effects on Reaction Rates: For cyclization steps that proceed via a nucleophilic aromatic substitution (SNAr) mechanism, which is plausible for precursors to this compound, polar aprotic solvents like DMSO are known to cause significant rate enhancements. gchemglobal.com These solvents are poor at solvating anions, leading to a more reactive, "naked" nucleophile that can more readily attack the electron-deficient aromatic ring activated by the nitro groups. gchemglobal.comresearchgate.net In contrast, protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction. nih.gov

Effect of Base and Temperature: The choice of base (e.g., NaH, K₂CO₃, NaHMDS) and temperature also governs the outcome. Stronger bases can lead to mixtures of N-1 and N-2 protected indazoles, while milder, thermodynamic conditions can favor the more stable N-1 regioisomer. acs.org High temperatures are often required for classical methods like the Cadogan reaction (>150 °C), but modern catalyzed approaches often proceed under milder conditions. nih.gov

Table 2: Influence of Solvents on Indazole Reactions

| Reaction Type | Solvent | Typical Outcome | Mechanistic Rationale | Reference |

| N-Alkylation | THF | Favors N-1 substitution | Cation coordination at N-2 sterically directs attack to N-1 | beilstein-journals.org |

| N-Alkylation | DMSO / DMF | Favors N-2 substitution | Strong cation solvation leaves a "naked" anion with higher charge density at N-2 | beilstein-journals.org |

| SNAr Cyclization | DMSO / DMF | Increased reaction rate | Poor anion solvation leads to a more reactive nucleophile | gchemglobal.comnih.gov |

| SNAr Cyclization | Protic Solvents (e.g., alcohols) | Decreased reaction rate | Nucleophile is stabilized and deactivated by hydrogen bonding | nih.gov |

Kinetic Studies of Indazole Transformations

Detailed kinetic studies on the formation of this compound are scarce. However, kinetic analyses of analogous reactions provide insight into potential rate-determining steps and the factors that influence reaction velocity.

In many multi-step syntheses, the cyclization or a C-H activation event is the rate-determining step (RDS). For example, DFT calculations on a copper-catalyzed intramolecular cyclization to form 3-alkenyl-2H-indazoles identified the 1,2-hydride shift following the initial C-N bond formation as the RDS. nih.gov

For syntheses involving SNAr reactions, the rate is typically dependent on the concentrations of both the aromatic substrate and the nucleophile. Kinetic studies on the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with substituted anilines in MeOH–Me₂SO mixtures showed second-order kinetics. nih.gov The reaction rate was highly sensitive to the electronic nature of the nucleophile and the solvent composition. Interestingly, these studies revealed that the mechanism could shift from a polar SNAr pathway to a single electron transfer (SET) pathway for more basic aniline (B41778) nucleophiles, as evidenced by biphasic Hammett and Brønsted plots. nih.gov Given the presence of the amino group in the target molecule's precursors, such mechanistic duality is a possibility.

Enzymatic syntheses also allow for kinetic characterization. In the nitroreductase-triggered formation of indazoles, while the instability of the nitroso intermediate prevents direct kinetic measurement of the cyclization, the initial enzymatic reduction can be studied. For the reduction of a 2-nitrobenzylamine substrate, Michaelis-Menten constants (KM,app) for the cofactor NAD(P)H were determined to be in the micromolar range, although the apparent KM values for the nitro-substrate itself were very high, indicating that the enzyme was not saturated under the experimental conditions. chemrxiv.org

Hydrogen Bonding and Non-Covalent Interactions in Indazole Systems

The structure, stability, and reactivity of this compound are heavily influenced by a network of intra- and intermolecular non-covalent interactions.

Intermolecular Hydrogen Bonding: In the solid state or in solution, the 3-amino group and the N-1 proton are potent hydrogen bond donors, while the nitro groups and the pyrazole (B372694) nitrogens are strong hydrogen bond acceptors. This allows for the formation of extensive intermolecular hydrogen-bonding networks, which dictate the crystal packing and can influence solubility and reactivity. The interactions can form dimers or more complex supramolecular assemblies. researchgate.net

Other Non-Covalent Interactions: Beyond classical hydrogen bonding, other interactions play a crucial role:

π-π Stacking: The aromatic indazole ring system can participate in π-π stacking interactions with adjacent molecules, contributing to crystal stability.

O···N Interactions: A specific and significant interaction can occur between the oxygen of one nitro group and the nitrogen of a nitro group on an adjacent molecule. These attractive, directional interactions, where the electrophilic π-hole above the nitro-nitrogen interacts with the lone pair of an oxygen, are important in stabilizing the crystal lattices of polynitro-aromatic compounds. researchgate.net

Amino-Aromatic Interactions: The amino group can also interact with the π-system of an adjacent indazole ring. While amino-aromatic hydrogen bonds are possible, studies on protein structures suggest that stacked geometries are often favored over direct hydrogen bonds to the ring face. nih.gov

These varied non-covalent forces collectively determine the supramolecular chemistry of this compound, impacting its physical properties and its ability to interact with other molecules.

Exploration of Advanced Applications of 3 Amino 5,7 Bisnitro 1h Indazole in Academic Research

Contributions to Advanced Materials Science: Design and Synthesis of Functional Materials

The structural and electronic properties of 3-amino-5,7-bisnitro-1H-indazole make it a valuable component in the design and synthesis of functional materials. The presence of both electron-donating (amino) and strong electron-withdrawing (nitro) groups on the indazole scaffold creates a push-pull system, which is a key feature for developing materials with interesting optical and electronic properties.

Optoelectronic and Photonic Materials

While nitroaromatic compounds have often been considered non-fluorescent due to the nitro group's tendency to quench fluorescence, recent research has shown that specific structural designs can lead to fluorescent nitroaromatics. researchgate.net The design of such molecules often involves modulating the chromophore's architecture and conformation, as well as considering the effects of excited-state charge transfer and solvent polarity. researchgate.net The inherent push-pull nature of this compound makes it a candidate for investigation in the development of novel fluorophores and chromophores. The strong electron-withdrawing capacity of the nitro groups can be harnessed to tune the electronic and photophysical properties of materials. researchgate.net Although short singlet-excited-state lifetimes have historically limited the use of nitroaromatics in optoelectronics, strategic molecular design can overcome these challenges, paving the way for new applications. researchgate.net

In some cases, the introduction of nitro groups can lead to a phenomenon known as solvatofluorochromism, where the fluorescence properties of a molecule change significantly with the polarity of the solvent. This has been observed in other nitro-containing heterocyclic systems, such as pyrrolo[3,2-b]pyrroles, where the nitroaryl groups induce a breaking of inversion symmetry in the excited state. researchgate.net This suggests that derivatives of this compound could be explored for their potential as polarity-sensitive fluorescent probes.

Precursors for Polymer Synthesis

The amino group on the this compound ring provides a reactive site for polymerization reactions. This functionality allows the molecule to be incorporated as a monomeric unit into various polymer backbones. The resulting polymers would possess the unique electronic characteristics of the indazole derivative, potentially leading to materials with tailored optical, electronic, or thermal properties. For instance, the incorporation of this "push-pull" monomer could lead to polymers with enhanced nonlinear optical (NLO) properties or interesting charge-transport characteristics.

Utilization as Chemical Probes for Investigating Biological Mechanisms (without clinical or drug development focus)

Derivatives of 3-aminoindazole have been synthesized and studied for their interactions with biological systems. nih.gov For example, a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides demonstrated the ability to inhibit cell growth and cause a block in the G0-G1 phase of the cell cycle. nih.gov This activity is linked to an increase in the ratio of underphosphorylated retinoblastoma protein (pRb) to total pRb. nih.gov Such compounds can serve as chemical probes to investigate the intricate mechanisms of cell cycle regulation. By observing the cellular responses to these specific molecular structures, researchers can gain insights into the signaling pathways and protein interactions that govern cell proliferation.

It is important to note that while these studies may involve cell lines, the focus here is on elucidating fundamental biological processes rather than on the development of therapeutic agents. The indazole scaffold itself is found in molecules with a range of biological activities, and understanding how substitutions like the amino and nitro groups affect these activities at a molecular level is a key area of research.

Role in Supramolecular Chemistry and Molecular Recognition Architectures

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized assemblies. The principles of molecular recognition, where a host molecule selectively binds a guest molecule, are central to this field. uclouvain.be The structure of this compound, with its potential for hydrogen bonding (via the amino and indazole N-H groups) and dipole-dipole interactions (due to the nitro groups), makes it an interesting building block for creating complex supramolecular architectures. uclouvain.bescispace.com

The field has seen significant progress in using hydrogen bonding, as well as anion-π and halogen bonding, for anion recognition. scispace.com The electron-deficient aromatic ring of the bisnitro-indazole system could potentially participate in anion-π interactions. Furthermore, the amino group can act as a hydrogen bond donor, contributing to the formation of stable host-guest complexes. The design of macrocycles and other molecular containers that incorporate the this compound unit could lead to new receptors with high selectivity for specific ions or small molecules. The study of these interactions is often carried out using techniques like NMR titration to determine binding constants and stoichiometry. uclouvain.be

Applications in Catalysis and Organometallic Chemistry: Ligand Design

In the realms of catalysis and organometallic chemistry, the design of ligands that coordinate to a metal center is crucial for controlling the reactivity and selectivity of a catalyst. wiley.com The this compound molecule possesses nitrogen atoms in the indazole ring and the amino group that can act as coordination sites for metal ions. This allows it to function as a ligand in the formation of metal complexes.

The electronic properties of the ligand, influenced by the electron-withdrawing nitro groups, can significantly impact the catalytic activity of the resulting metal complex. For instance, these groups can modulate the electron density at the metal center, thereby affecting its ability to participate in oxidative addition, reductive elimination, and other key steps in a catalytic cycle. The design of ancillary ligands is a rapidly expanding area, with applications in cross-coupling reactions, polymerization, and enantioselective catalysis. wiley.com The unique electronic and steric profile of this compound could be exploited in the development of novel catalysts for a variety of chemical transformations.

Potential as Building Blocks for Complex Molecular Architectures

The reactivity of the amino group and the potential for further functionalization of the indazole ring make this compound a versatile building block for the synthesis of more complex molecules. The amino group can be readily acylated or participate in condensation reactions to form larger, more elaborate structures. nih.gov For example, the synthesis of 3-amino-1H-indazol-6-yl-benzamides has been reported, demonstrating the utility of the aminoindazole scaffold in creating new chemical entities. nih.gov

Furthermore, the nitro groups, while providing specific electronic properties, can also be chemically transformed. For instance, they can be reduced to amino groups, which can then be further modified, opening up pathways to a wide range of derivatives. This chemical versatility allows for the construction of intricate molecular frameworks with tailored properties for various applications, from materials science to medicinal chemistry research. The synthesis of substituted indazole derivatives often involves multi-step reaction sequences, highlighting the importance of this compound as a key intermediate in organic synthesis. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.